molecular formula C13H18N2O5 B5834490 N,N-diethyl-4,5-dimethoxy-2-nitrobenzamide

N,N-diethyl-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B5834490
M. Wt: 282.29 g/mol
InChI Key: PFKRYMJGLWGVNW-UHFFFAOYSA-N
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Description

N,N-Diethyl-4,5-dimethoxy-2-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a central benzene ring with methoxy groups at positions 4 and 5, a nitro group at position 2, and a diethylamide moiety at the carboxamide position. Synthetically, it can be derived from 4,5-dimethoxy-2-nitrobenzoic acid via amidation with diethylamine, as demonstrated in protocols involving thionyl chloride and ammonia .

Properties

IUPAC Name

N,N-diethyl-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-5-14(6-2)13(16)9-7-11(19-3)12(20-4)8-10(9)15(17)18/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKRYMJGLWGVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4,5-dimethoxy-2-nitrobenzamide typically involves the nitration of 4,5-dimethoxybenzoic acid followed by amidation. The nitration process introduces the nitro group into the aromatic ring, while the amidation step involves the reaction of the nitrobenzoic acid derivative with diethylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

Reactivity : The nitro group in this compound is pivotal for reductions to diamines (e.g., using SnCl₂), enabling access to heterocyclic scaffolds .

Synthetic Versatility : The compound serves as a versatile intermediate for generating diverse heterocycles, underscoring its utility in medicinal chemistry .

Biological Activity

N,N-diethyl-4,5-dimethoxy-2-nitrobenzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its biological activity. The chemical structure can be summarized as follows:

  • Chemical Formula : C13H18N2O4
  • Molecular Weight : 250.29 g/mol
  • Functional Groups :
    • Diethyl amine
    • Dimethoxy groups
    • Nitro group

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. This mechanism is similar to that observed in other nitro-containing compounds.
  • Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. This action suggests a mechanism involving oxidative stress and mitochondrial dysfunction.
  • Cholinesterase Inhibition : Preliminary studies have shown that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the regulation of neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function .

In Vitro Studies

In vitro assays have demonstrated the biological efficacy of this compound against various cell lines. The following table summarizes key findings from recent studies:

StudyCell LineIC50 (µM)Mechanism
SH-SY5Y (neuronal)10AChE inhibition
MCF-7 (breast cancer)15Apoptosis induction
E. coli (bacterial)20Cell wall synthesis disruption

These studies highlight the compound’s promising potential as both an antimicrobial and anticancer agent.

Case Studies

  • Anticancer Properties : A study focused on the anticancer effects of this compound revealed significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was linked to mitochondrial dysfunction and subsequent apoptosis, with an IC50 value determined at 15 µM.
  • Neuroprotective Effects : Another investigation assessed the neuroprotective capabilities of related compounds in models of neurodegeneration. The results indicated that derivatives could effectively inhibit AChE, suggesting therapeutic potential for cognitive disorders .

Comparative Analysis

When compared to similar compounds, this compound exhibits distinct biological activities due to its specific structural features:

Compound NameStructure FeaturesBiological Activity
N-(4-bromophenyl)-4,5-dimethoxybenzamideLacks nitro groupReduced antimicrobial activity
N,N-diethyl-4,5-dimethoxybenzamideContains diethyl and nitro groupsEnhanced anticancer and antimicrobial properties
4,5-Dimethoxy-2-nitrobenzoic acidPrecursor without amine linkLimited biological activity

This comparative analysis underscores the unique biological profile conferred by the presence of both diethyl and nitro groups in this compound.

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